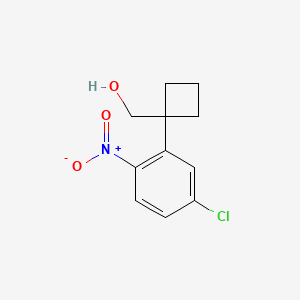
1-(5-chloro-2-nitrophenyl)Cyclobutanemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(5-chloro-2-nitrophenyl)cyclobutyl]methanol: is an organic compound characterized by a cyclobutyl ring attached to a methanol group and a 5-chloro-2-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-chloro-2-nitrophenyl)cyclobutyl]methanol typically involves the reaction of 5-chloro-2-nitrobenzyl chloride with cyclobutanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclobutanol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in [1-(5-chloro-2-nitrophenyl)cyclobutyl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Potential use in the development of new pharmaceuticals due to its unique structural features.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [1-(5-chloro-2-nitrophenyl)cyclobutyl]methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom and the cyclobutyl ring contribute to the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Oxadiazole Derivatives: Compounds with a similar nitro group and aromatic ring structure.
Uniqueness:
- The presence of a cyclobutyl ring in [1-(5-chloro-2-nitrophenyl)cyclobutyl]methanol distinguishes it from other similar compounds. This ring structure imparts unique steric and electronic properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H12ClNO3 |
|---|---|
Peso molecular |
241.67 g/mol |
Nombre IUPAC |
[1-(5-chloro-2-nitrophenyl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H12ClNO3/c12-8-2-3-10(13(15)16)9(6-8)11(7-14)4-1-5-11/h2-3,6,14H,1,4-5,7H2 |
Clave InChI |
BIBYEACRVIKANU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CO)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


aminedihydrochloride](/img/structure/B13609549.png)

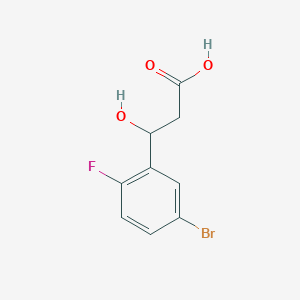
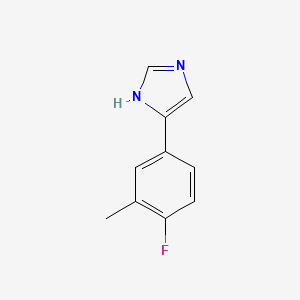
![N-[3-(3-aminopropoxy)propyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride](/img/structure/B13609568.png)
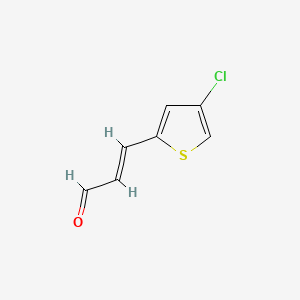

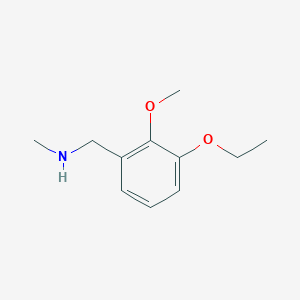
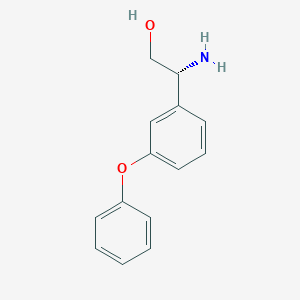
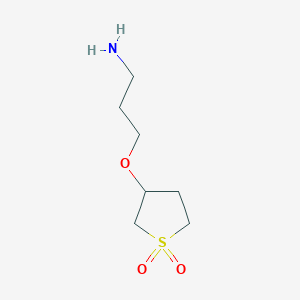
![1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione](/img/structure/B13609593.png)


![N-[(1S)-3-amino-1-{[(1S,2R)-1-{[(1S)-3-amino-1-{[(3S,6S,9S,12S,15R,18R,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-21-yl]carbamoyl}propyl]carbamoyl}-2-hydroxypropyl]carbamoyl}propyl]-6-methyloctanamide](/img/structure/B13609616.png)
